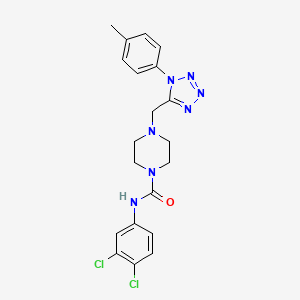

N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N7O/c1-14-2-5-16(6-3-14)29-19(24-25-26-29)13-27-8-10-28(11-9-27)20(30)23-15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZMYLDCSQVMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also known by its CAS number 1049364-36-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of 446.3 g/mol. The compound features several functional groups that contribute to its biological activity, including a piperazine ring and a tetrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 446.3 g/mol |

| CAS Number | 1049364-36-4 |

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. One proposed mechanism involves the modulation of voltage-gated sodium channels , which are crucial for the initiation and propagation of action potentials in neurons. This modulation could potentially lead to anticonvulsant effects , making it a candidate for epilepsy treatment.

Anticonvulsant Properties

Preliminary studies have suggested that this compound exhibits anticonvulsant properties. It has been shown to reduce seizure activity in animal models, indicating its potential as a therapeutic agent for epilepsy. Further investigation is warranted to elucidate the exact pathways through which it exerts these effects.

Pain Modulation

The compound has also been evaluated for its analgesic properties. In models of neuropathic pain, it demonstrated efficacy in reducing pain-related behaviors. The interaction with fatty acid amide hydrolase (FAAH) pathways suggests that it may enhance levels of endocannabinoids, contributing to pain relief .

Study on Anticonvulsant Activity

A study published in the European Journal of Medicinal Chemistry explored the anticonvulsant properties of several piperazine derivatives, including this compound. The findings indicated that this compound effectively modulated sodium channel activity, leading to decreased seizure frequency in rodent models.

Analgesic Effects

Another research effort focused on the analgesic potential of the compound. In a rat model of neuropathic pain induced by spinal nerve ligation, administration of the compound resulted in significant reductions in mechanical allodynia and thermal hyperalgesia. These results suggest that the compound may be beneficial in treating chronic pain conditions .

Scientific Research Applications

Anticancer Activity

A primary application of this compound lies in its potential as an anticancer agent. Research has demonstrated that tetrazole derivatives can act as microtubule destabilizers, leading to inhibited cell proliferation in various cancer cell lines. For instance, a study evaluated a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols and found that certain derivatives exhibited significant potency against cancer cell lines such as SGC-7901, A549, and HeLa . The mechanism involves binding to tubulin, disrupting microtubule dynamics, and arresting the cell cycle at the G2/M phase.

Case Study 1: Antitumor Efficacy

In a controlled study, compound 6–31 (a related tetrazole derivative) was shown to inhibit tubulin polymerization effectively. The study utilized crystal structure analysis to confirm the binding interactions between the compound and tubulin . The results indicated that compounds with similar structural features to N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide could serve as promising candidates for further development as antitumor agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 5-substituted 1H-tetrazoles highlighted microwave-assisted synthesis as a viable method for producing high yields of such compounds . This method not only improves efficiency but also allows for the exploration of various substituents that can enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Key Features : Dichlorophenethylamine chain linked to a pyrrolidinylethylamine group.

- Target : Sigma receptor antagonist .

- Comparison :

- Unlike the target compound, BD 1008 lacks a carboxamide or tetrazole group, relying on an ethylamine chain for sigma receptor binding.

- The dichlorophenyl group is shared, but BD 1008’s simpler structure may reduce selectivity compared to the target compound’s tetrazole-enhanced interactions.

Compound III (1-[3,4-dichlorophenyl]-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine)

- Key Features : Dichlorophenyl and benzhydryl-piperazine structure.

- Activity : Anti-inflammatory effects in histamine-induced edema models .

- Comparison :

- Both compounds share a dichlorophenyl group and piperazine core.

- Compound III’s benzhydryl substituent contrasts with the target’s tetrazolylmethyl group, suggesting divergent receptor interactions (e.g., H1-histamine vs. sigma receptors).

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Key Features : Chlorophenyl group, ethylpiperazine, and carboxamide linkage.

- Role : Intermediate in organic synthesis .

- Comparison :

- The ethyl group on piperazine reduces steric hindrance compared to the tetrazole-methyl group in the target compound.

- Substitution of 4-chlorophenyl vs. 3,4-dichlorophenyl may alter electronic properties and binding affinity.

Pharmacological and Receptor Binding Profiles

Sigma Receptor Ligands

- BD 1008 and BD 1047 are dihydrobromide salts with demonstrated sigma receptor antagonism .

- Target Compound : The dichlorophenyl group aligns with sigma ligand pharmacophores, but the tetrazole-carboxamide structure may confer unique binding kinetics or selectivity.

Anti-Inflammatory Piperazine Derivatives

- Cyclizine Derivatives (Compound III) : Exhibit anti-inflammatory activity via H1-histamine receptor modulation .

Structural Impact on Drug Properties

Q & A

Basic: What synthetic strategies are effective for constructing the piperazine-tetrazole core of this compound?

Answer:

The piperazine-tetrazole scaffold can be synthesized via sequential nucleophilic substitutions and cycloaddition reactions. Key steps include:

- Tetrazole Formation : Use 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde and a substituted piperazine precursor in a [2+3] cycloaddition with sodium azide and ammonium chloride under reflux (e.g., 80°C in DMF) .

- Coupling Reactions : Condensation of the tetrazole intermediate with 3,4-dichloroaniline via carbodiimide-mediated coupling (e.g., HBTU or EDCI) in anhydrous THF or DCM, monitored by TLC for completion (~12–24 hours) .

Validation : Confirm regioselectivity via -NMR (tetrazole C–H proton at δ 8.5–9.0 ppm) and LC-MS for molecular ion peaks.

Advanced: How can regioselectivity challenges in tetrazole functionalization be addressed during synthesis?

Answer:

Regioselectivity in tetrazole alkylation is influenced by steric and electronic factors:

- Steric Control : Use bulky electrophiles (e.g., benzyl bromides) to favor substitution at the less hindered N1 position.

- Catalytic Optimization : Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (HO/DCM) to enhance reaction efficiency and selectivity .

Troubleshooting : If undesired N2-alkylation occurs, introduce a protecting group (e.g., SEM-Cl) on the tetrazole nitrogen prior to coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- -/-NMR : Identify aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl and p-tolyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm). Tetrazole C–H appears as a singlet near δ 9.0 ppm .

- HRMS : Confirm molecular formula (e.g., [M+H] calculated for CHClNO: 475.12).

- IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm) and tetrazole ring vibrations (~1450 cm) .

Advanced: How to resolve contradictions between in vitro and in vivo potency data for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors:

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation. Introduce electron-withdrawing groups (e.g., –CF) on the tetrazole to reduce oxidative metabolism .

- Solubility-Permeability Balance : Use logP/logD measurements. If logP > 3, modify the piperazine with polar substituents (e.g., –OH, –SONH) to enhance aqueous solubility without compromising membrane permeability .

Basic: What computational methods predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., GPCRs or kinases). Focus on hydrogen bonding between the carboxamide and conserved residues (e.g., Asp113 in angiotensin II receptors) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the tetrazole-piperazine moiety in the binding pocket. Analyze RMSD (<2.0 Å indicates stable binding) .

Advanced: How to optimize reaction yields in large-scale synthesis while minimizing impurities?

Answer:

- Process Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). For example, increasing DMF:HO ratio from 1:1 to 3:1 improves cycloaddition yields by 20% .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling. Monitor purity via HPLC (≥98% by area normalization) .

Basic: What biological assays are suitable for evaluating this compound’s activity?

Answer:

- In Vitro :

- In Vivo :

Advanced: How to address low reproducibility in spectral data across different research groups?

Answer:

- Standardized Protocols : Adopt USP/ICH guidelines for NMR (e.g., 500 MHz, CDCl with 0.03% TMS) and HPLC (C18 column, 1.0 mL/min flow rate).

- Interlaboratory Calibration : Share reference samples (e.g., certified by NIST) to align instrumentation. For -NMR, ensure δ 7.26 ppm (residual CHCl) is consistent .

Basic: What are the structural determinants of this compound’s stability under varying pH conditions?

Answer:

- Acidic Conditions : The tetrazole ring (pKa ~4.9) may protonate, leading to degradation. Stabilize by substituting electron-donating groups (e.g., –OCH) on the p-tolyl moiety .

- Basic Conditions : Piperazine carboxamide can hydrolyze. Use accelerated stability testing (40°C/75% RH) and identify degradation products via LC-MS/MS .

Advanced: How to integrate machine learning for predicting novel derivatives with enhanced activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.